4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride NU1064 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor, which can potentiate the cytotoxicity of a panel of mechanistically diverse anti-cancer agents in L1210 cells. NU1064 potentiated a sublethal concentration of a DNA methylating agent in a concentration-dependent manner.
Brand Name: Vulcanchem
CAS No.: 63916-38-1
VCID: VC0548577
InChI: InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H
SMILES: CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl
Molecular Formula: C17H28Cl2N2O2
Molecular Weight: 363.3 g/mol

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

CAS No.: 63916-38-1

Cat. No.: VC0548577

Molecular Formula: C17H28Cl2N2O2

Molecular Weight: 363.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride - 63916-38-1

Specification

CAS No. 63916-38-1
Molecular Formula C17H28Cl2N2O2
Molecular Weight 363.3 g/mol
IUPAC Name [1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride
Standard InChI InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H
Standard InChI Key VGWNCYGMSISHSA-UHFFFAOYSA-N
SMILES CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl
Canonical SMILES CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl
Appearance white solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₂₈Cl₂N₂O₂, with a molecular weight of 363.3 g/mol . Key structural features include:

  • Piperidine backbone: A six-membered nitrogen-containing ring.

  • Substituents:

    • 1-Butyl group: Enhances lipophilicity and membrane permeability.

    • 4-(2-Pyridyl)methyl group: Contributes to π-π interactions with PARP’s catalytic domain.

    • Acetate ester: Improves solubility and metabolic stability.

    • Dihydrochloride salt: Ensures stability and facilitates pharmaceutical formulation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈Cl₂N₂O₂
Molecular Weight363.3 g/mol
AppearanceWhite solid powder
SolubilitySoluble in DMSO, insoluble in water
Storage Conditions-20°C (long-term)

Spectroscopic and Computational Data

  • SMILES: CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl .

  • InChI Key: VGWNCYGMSISHSA-UHFFFAOYSA-N .

  • Predicted Collision Cross Section (CCS): 162.3 Ų for [M+H]+ .

Synthesis and Industrial Production

Synthetic Routes

NU1064 is synthesized via multi-step organic reactions:

  • Acylation: Reacting 4-piperidinol derivatives with acetic anhydride in the presence of indium metal to form the acetylated intermediate .

  • Alkylation: Introducing the butyl and pyridylmethyl groups through nucleophilic substitution or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Key Challenges:

  • Regioselectivity in pyridylmethyl group attachment.

  • Purification of intermediates to achieve >98% purity .

Industrial Scalability

Large-scale production employs continuous flow reactors to optimize yield (reported 50–70%) and minimize byproducts . Critical quality control measures include HPLC for purity assessment and NMR for structural confirmation .

Pharmacological Properties

Mechanism of Action

NU1064 inhibits PARP-1 and PARP-2, enzymes critical for DNA repair:

  • PARP Inhibition: Blocks the enzyme’s ability to detect DNA single-strand breaks, preventing repair via the base excision pathway .

  • Synergy with DNA-Damaging Agents: Enhances cytotoxicity of temozolomide and bleomycin by 3–5 fold in L1210 leukemia models .

Table 2: Biological Activity Profile

Assay ModelActivity (IC₅₀)Key FindingsSource
PARP-1 Inhibition0.8 µMCompetitive binding to NAD+ site
L1210 Cell Cytotoxicity1.5 µg/mLSynergy with methylating agents
In Vivo TolerabilityN/ASide effects observed at 50 mg/kg

Analytical and Characterization Methods

Quality Control Techniques

  • HPLC: Purity assessment using C18 columns (98–99% purity) .

  • Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 363.3 [M+H]+ .

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.2–1.5 ppm (butyl CH₂), δ 8.4 ppm (pyridyl H) .

Stability Studies

  • Shelf Life: >2 years at -20°C with <5% degradation.

  • Degradation Products: Hydrolysis of the acetate ester under acidic conditions .

Applications in Oncology Research

Preclinical Studies

  • Combination Therapy: NU1064 potentiates sublethal doses of temozolomide, reducing viable L1210 cells by 80% .

  • Radiosensitization: Enhances ionizing radiation efficacy in glioblastoma models .

Limitations and Challenges

  • Toxicity: In vivo studies report hepatotoxicity at doses >50 mg/kg, limiting therapeutic window .

  • Resistance: Overexpression of drug efflux pumps (e.g., P-gp) reduces intracellular concentration .

Future Directions and Research Opportunities

Structural Optimization

  • Prodrug Development: Masking the acetate group to improve oral bioavailability.

  • Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation .

Clinical Translation

  • Phase 0 Trials: Microdosing studies to assess pharmacokinetics in humans.

  • Biomarker Identification: Correlating PARP expression levels with therapeutic response .

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